molecular formula C8H7BrF3N B6590557 2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine CAS No. 1122705-37-6

2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine

Cat. No.: B6590557
CAS No.: 1122705-37-6
M. Wt: 254.05 g/mol
InChI Key: DCFVBBITQYFZAT-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its bromine and trifluoromethyl substituents, which impart unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine typically involves the bromination of an appropriate pyridine precursor. One common method involves the reaction of 5-(trifluoromethyl)pyridine with bromine in the presence of a catalyst or under specific reaction conditions to introduce the bromoethyl group at the 2-position. Industrial production methods may involve more scalable processes, such as continuous flow reactions, to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the trifluoromethyl group.

Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic effects and its role as an intermediate in drug synthesis is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine include:

    2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine: Differing in the position of the trifluoromethyl group, which can affect its reactivity and applications.

    4-(1-Bromoethyl)-2-(trifluoromethyl)pyridine: Another positional isomer with distinct chemical properties.

    2-(1-Bromoethyl)-4-(trifluoromethyl)pyridine: Similar in structure but with variations in reactivity due to the different positions of the substituents.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to unique reactivity and applications compared to its isomers.

Properties

IUPAC Name

2-(1-bromoethyl)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c1-5(9)7-3-2-6(4-13-7)8(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFVBBITQYFZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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